molecular formula C23H22F3N3 B5588631 4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine

4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine

Cat. No. B5588631
M. Wt: 397.4 g/mol
InChI Key: GVKUGPCEFUYALX-JVWAILMASA-N
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Description

The compound is a derivative of piperazine, a versatile medicinally important scaffold with diverse pharmacological activities. Piperazine derivatives have been reported for their potential activity against various diseases, highlighting their importance in medicinal chemistry (Girase et al., 2020).

Synthesis Analysis

For the synthesis of similar compounds, various strategies have been developed, focusing on introducing functional groups that enhance the compound's medicinal properties. The discovery and development of novel series of derivatives as potential drug candidates have been a significant focus, with studies demonstrating excellent cytotoxic properties and tumor-selective toxicity (Hossain et al., 2020).

Molecular Structure Analysis

The molecular structure significantly impacts the biological activity of these compounds. Studies have shown that slight modifications in the substitution pattern on the piperazine nucleus can facilitate a recognizable difference in the medicinal potential of the resultant molecules (Rathi et al., 2016).

Chemical Reactions and Properties

Arylpiperazine derivatives, for example, undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which have various receptor-related effects in humans and animals. This metabolic pathway highlights the chemical reactivity and interaction of these compounds with biological systems (Caccia, 2007).

Physical Properties Analysis

The physical properties, including solubility and crystal morphology, are crucial for the application of these compounds in organic electronics and potentially in drug formulation. A systematic study of N-alkylated derivatives showed specific trends in these properties, influencing their application potential (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity with C- and N-nucleophiles, are fundamental for the synthesis of diverse derivatives with potential biological activities. The reactions of arylmethylidene derivatives of certain scaffolds with nucleophilic agents yield a wide range of compounds, demonstrating the versatility of these chemical structures in synthesizing bioactive molecules (Kamneva et al., 2018).

Scientific Research Applications

Fluorescent Logic Gates

Research by Gauci and Magri (2022) involved the design and synthesis of compounds comprising a fluorophore, a piperazine receptor, and an aryl group, including structures similar to the query compound. These molecules serve as fluorescent logic gates, displaying reconfigurable logic by altering solvent polarity. Such molecules could probe cellular membranes and protein interfaces, highlighting a potential application in bioimaging and diagnostics Gauci & Magri, 2022.

Receptor Antagonists

Yoon et al. (2008) synthesized piperazine derivatives evaluated as 5-HT7 receptor antagonists, showcasing the chemical scaffold's utility in creating compounds targeting the serotonin receptor, which could have implications for treating neurological and psychiatric disorders Yoon et al., 2008.

Synthesis of Novel Compounds

Hussein et al. (2009) explored the reactions involving N-1-naphthyl-3-oxobutanamide with piperazine derivatives, leading to the synthesis of various heterocyclic compounds. This research underscores the chemical versatility of the piperazine group in synthesizing bi- or tricyclic annulated pyridine derivatives, potentially useful in developing new pharmacological agents Hussein et al., 2009.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications in various fields .

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3/c24-23(25,26)22-11-4-2-7-19(22)16-27-29-14-12-28(13-15-29)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKUGPCEFUYALX-JVWAILMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(2-(trifluoromethyl)benzylidene)amine

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